molecular formula C11H12O4 B1586353 Ethyl 4-methoxybenzoylformate CAS No. 40140-16-7

Ethyl 4-methoxybenzoylformate

Cat. No.: B1586353
CAS No.: 40140-16-7
M. Wt: 208.21 g/mol
InChI Key: FSFFJEWAYWRLFT-UHFFFAOYSA-N
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Description

Ethyl 4-methoxybenzoylformate is an organic compound with the molecular formula C11H12O4. It is a colorless to yellow liquid or semi-solid, often used in the synthesis of pharmaceutical intermediates. This compound is known for its fruity odor and plays a crucial role in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methoxybenzoylformate can be synthesized through the esterification of 4-methoxybenzoylformic acid with ethanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process, where 4-methoxybenzoylformic acid and ethanol are fed into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Scientific Research Applications

Ethyl 4-methoxybenzoylformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methoxybenzoylformate involves its interaction with specific molecular targets and pathways. In enzymatic reactions, it acts as a substrate for various enzymes, leading to the formation of different products. The methoxy group on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Ethyl 4-methoxybenzoylformate can be compared with other similar compounds such as:

    Ethyl benzoylformate: Similar structure but lacks the methoxy group, leading to different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

    4-methoxybenzoylformic acid: The acid form of the compound, which can be converted to the ester through esterification reactions.

Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased electron density on the benzene ring, which can influence its reactivity in substitution reactions. Additionally, the ethyl ester group provides different solubility and volatility characteristics compared to similar compounds .

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFFJEWAYWRLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374533
Record name Ethyl 4-methoxybenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40140-16-7
Record name Ethyl 4-methoxybenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(4-methoxyphenyl)-2-oxoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of aluminum chloride (59.0 g) and dichloromethane (500 ml), ethyl chloroglyoxylate (45.4 ml) was added dropwise at 0° C. After stirring for 15 minutes, anisole (40.1 ml) was added dropwise at 0° C., and the mixture was stirred for 1.5 hours at room temperature. The reaction mixture was poured onto ice (500 g), and the mixture was stirred for 1 hour at room temperature The dichloromethane layer separated was washed with saturated aqueous sodium chloride, dried (MgSO4), and then concentrated. The residue was subjected to column chromatography on silica gel, and ethyl 4-methoxyphenylglyoxylate (43.6 g, yield 60%) was obtained as an oil from a fraction eluted with ethyl acetate-hexane (1:4, v/v).
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
45.4 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
40.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Aluminum chloride (84.30 g, 632 mmol) was added to chloroform (300 ml) and chloroglyoxylic ethyl ester (60 g, 439 mmol) was added dropwise to the resulting suspension over 20 minutes at 0° C. The reaction mixture was stirred for 40 minutes at 5° C. At the same temperature, anisole (68.79 g, 636 mmol) was slowly added dropwise to the reaction solution and then stirred for 12 hours at 10° C. When the reaction is completed, the reaction solution was cooled and, after adding cooling water (100 ml), extracted with dichloromethane. The extract was dried over anhydrous magnesium sulfate and then concentrated to obtain the title compound as a yellow solid (TLC identification). The resulting compound was used in the next reaction without further purification.
Quantity
84.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
68.79 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-methoxybenzoylformate
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Customer
Q & A

Q1: What is the significance of ethyl 4-methoxybenzoylformate in the synthesis of 4-methoxyphenylacetic acid?

A1: this compound serves as a crucial intermediate in the synthesis of 4-methoxyphenylacetic acid. [] The research paper describes a novel two-step synthetic route where anisole undergoes a Friedel-Crafts reaction with ethyl oxalyl chloride to produce this compound. This intermediate, without further purification, is then subjected to a Wolff-Kishner-Huang reduction to yield the final product, 4-methoxyphenylacetic acid.

Q2: How is the structure of this compound confirmed in the research?

A2: The research confirms the structure of this compound using a combination of spectroscopic techniques: Infrared spectroscopy (IR), proton nuclear magnetic resonance (1HNMR), and mass spectrometry (MS). [] These techniques provide complementary information about the functional groups, proton environments, and molecular weight of the compound, confirming its identity.

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